
(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide" is closely related to a class of ligands known as pyridinylmethylene derivatives, which have been extensively studied for their ability to form complexes with various metal ions, including zinc(II). These ligands and their metal complexes have been of particular interest due to their potential biological activities, such as inducing tumor cell death by interacting with DNA .
Synthesis Analysis
The synthesis of zinc(II) complexes with pyridinylmethylene derivatives involves the reaction of the ligand with zinc(II) salts in the presence of halides such as Cl(-), Br(-), or I(-). For example, the synthesis of water-soluble zinc(II) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines has been reported, where the ligands coordinate with the zinc center to form mononuclear or binuclear structures depending on the presence of additional donor atoms . Similarly, the synthesis of zinc(II) complexes with N-(4-X-phenyl)pyridine-2-yl-methanimine ligands has been achieved, and their interaction with other molecules like 2,5-pyridinedicarboxylic acid has been studied .
Molecular Structure Analysis
The molecular structures of these zinc(II) complexes have been elucidated using single-crystal X-ray crystallography, revealing that the majority of the structures are mononuclear with tetra-coordinate zinc centers. However, variations can occur, such as a distorted square pyramidal geometry or a trigonal bipyramidal coordination environment, depending on the ligand's structure . The crystal structure of a related complex, Zn(N-(pyridin-2-ylmethylene)benzene-1,4-diamine)Cl2, has been determined, showing that the molecules are stabilized by N–H···Cl hydrogen bonds and aromatic π–π stacking interactions .
Chemical Reactions Analysis
The zinc(II) complexes with pyridinylmethylene derivatives exhibit the ability to interact with DNA, which is crucial for their biological activity. The interaction with DNA interferes with the binding of transcription factors to promoter sites, thus inhibiting gene transcription necessary for cell function. This mechanism is believed to contribute to the complexes' cytotoxic potency towards certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes have been characterized using various spectroscopic techniques. UV-Visible, fluorescence, IR, and NMR spectroscopies have been employed to study the complexes' spectroscopic properties. For instance, the UV-Vis absorption peaks of the complexes can be attributed to transitions with mixed intraligand charge-transfer (ILCT)/ligand-ligand charge-transfer (LLCT) character and pi -> pi* transitions with ILCT character . Theoretical studies using density functional theory (DFT) have also been conducted to predict the spectroscopic properties and compare them with experimental results .
Applications De Recherche Scientifique
Self-assembly of Chelating, Bridging N, N, N Donor Ligands A study by Tabatabaei et al. (2015) on the self-assembly of chelating and bridging ligands, including variants related to (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide, with Cu(I), Cu(II), Cd(II), Hg(II) showcased their ability to form complex molecular structures and coordination polymers. These compounds demonstrated diverse molecular architectures and potential applications in the development of metal-organic frameworks (MOFs) with specific chemical functionalities Tabatabaei et al., 2015.
Ultrasound-assisted Synthesis of Nano-structured MOFs Research by Bigdeli et al. (2017) explored the ultrasound-assisted synthesis of nano-structured Zinc(II)-based MOFs using N,N'-Bis-pyridin-4-ylmethylene-naphtalene-1,5-diamine, related to (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide. This work highlighted the potential of such compounds in the fabrication of ZnO nano-structures through calcination of MOFs, offering insights into the design of nano-materials for various applications Bigdeli et al., 2017.
Photo-induced Oxidation Studies Draksharapu et al. (2012) investigated the photo-induced oxidation of Fe(II) complexes incorporating ligands structurally similar to (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide. Their findings contribute to understanding the photochemical properties of such complexes, offering a pathway to the design of photoactive materials capable of engaging in electron transfer processes under light irradiation Draksharapu et al., 2012.
Fluorescent Chemosensors for Metal Ions Kim et al. (2013) developed an anthracene-based fluorescent chemosensor incorporating a ligand similar to (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide for the selective detection of Zn2+ ions. This research underscores the utility of such compounds in creating sensitive and selective sensors for environmental and biological applications Kim et al., 2013.
Propriétés
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXMGGFNHTYFU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=NC=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC=NC=C1)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

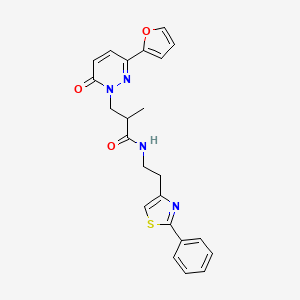
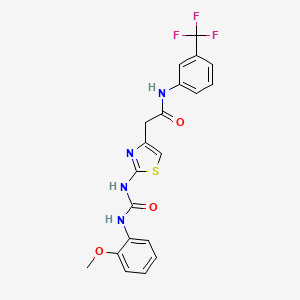
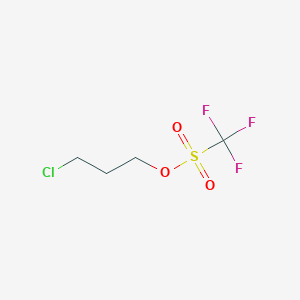

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)
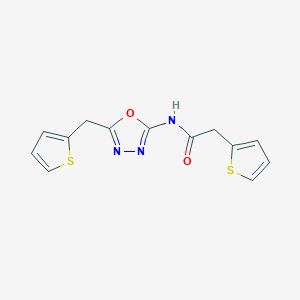
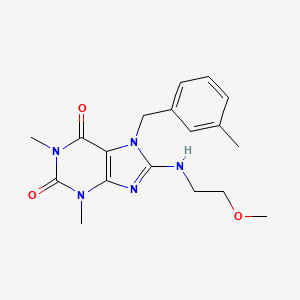
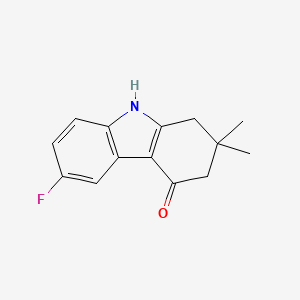
![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)